An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)urea: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)urea: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Amino-2-methoxyphenyl)urea. Drawing upon established principles of organic chemistry and medicinal chemistry, this document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel substituted phenylurea scaffolds. Given the limited publicly available data on this specific molecule, this guide emphasizes predictive insights and general methodologies applicable to this class of compounds.
Molecular Structure and Physicochemical Properties
(5-Amino-2-methoxyphenyl)urea possesses a core phenylurea structure with an amino and a methoxy substituent on the phenyl ring. The presence of these functional groups is anticipated to significantly influence its chemical reactivity, solubility, and biological activity.
Table 1: Predicted Physicochemical Properties of (5-Amino-2-methoxyphenyl)urea
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C8H11N3O2 | |
| Molecular Weight | 181.19 g/mol | |
| IUPAC Name | (5-amino-2-methoxyphenyl)urea | |
| CAS Number | 926205-18-7 | [1] |
| Appearance | Expected to be a solid at room temperature | General property of similar small organic molecules |
| Melting Point | Not available; likely >150 °C | Comparison with structurally related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | General solubility of substituted ureas |
| pKa | The amino group is expected to be basic. | Electronic effects of substituents on the aromatic ring |
| LogP | Prediction suggests moderate lipophilicity. |
Synthesis of (5-Amino-2-methoxyphenyl)urea: A Proposed Synthetic Strategy
The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[2] A common and effective method involves the reaction of an amine with an isocyanate.[2] For (5-Amino-2-methoxyphenyl)urea, a plausible synthetic route starts from the commercially available 2-methoxy-5-nitroaniline.
Synthetic Workflow
The proposed synthesis is a two-step process:
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Reduction of the nitro group: The nitro group of 2-methoxy-5-nitroaniline is reduced to an amino group to yield 4-methoxy-benzene-1,3-diamine.
-
Urea formation: The resulting diamine is then reacted with a suitable carbamoylating agent to introduce the urea moiety. A selective reaction at one of the amino groups is crucial and may require protecting group strategies or careful control of reaction conditions. A more direct approach would be the reaction with an isocyanate equivalent.
Caption: Proposed synthetic workflow for (5-Amino-2-methoxyphenyl)urea.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methoxy-benzene-1,3-diamine
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To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-methoxy-benzene-1,3-diamine, which can be used in the next step without further purification.
Step 2: Synthesis of (5-Amino-2-methoxyphenyl)urea
Method A: Using Potassium Cyanate
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Dissolve 4-methoxy-benzene-1,3-diamine (1.0 eq) in a mixture of water and acetic acid.
-
Add a solution of potassium cyanate (KCNO) (1.1 eq) in water dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
The product precipitates out of the solution and can be collected by filtration, washed with cold water, and dried.
Method B: Using Triphosgene
This method proceeds via an isocyanate intermediate.[3]
-
Dissolve 4-methoxy-benzene-1,3-diamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in the same solvent dropwise. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood.
-
After the formation of the isocyanate intermediate (monitored by IR spectroscopy for the characteristic N=C=O stretch around 2250-2275 cm⁻¹), the reaction mixture is carefully quenched with an excess of aqueous ammonia to form the terminal urea.
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The product is then extracted, purified by column chromatography, and characterized.
Spectroscopic Characterization
The synthesized (5-Amino-2-methoxyphenyl)urea should be thoroughly characterized to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for (5-Amino-2-methoxyphenyl)urea
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 6.0-7.5 ppm. - Singlet for the methoxy group protons around 3.8 ppm. - Broad singlets for the amino and urea protons. The chemical shifts of these protons are solvent-dependent. |
| ¹³C NMR | - Aromatic carbons in the range of 100-160 ppm. - Carbonyl carbon of the urea group around 155-160 ppm. - Methoxy carbon around 55-60 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the amino and urea groups in the range of 3200-3500 cm⁻¹.[4] - C=O stretching vibration of the urea carbonyl group around 1630-1680 cm⁻¹.[4] - C-N stretching vibrations around 1200-1400 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Expected molecular ion peak [M+H]⁺ at m/z 182.09. |
Potential Applications in Drug Discovery
The urea moiety is a key pharmacophore in numerous approved drugs and clinical candidates due to its ability to form strong hydrogen bonds with biological targets.[2] Substituted phenylureas have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
Rationale for Biological Screening
The structure of (5-Amino-2-methoxyphenyl)urea, featuring a substituted aromatic ring and a urea functional group, makes it an attractive candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many kinase inhibitors, such as Sorafenib, incorporate a diaryl urea structure.[8] The N-aryl urea motif can effectively interact with the hinge region of protein kinases. The amino and methoxy substituents on the phenyl ring of the title compound could be tailored to optimize binding affinity and selectivity for specific kinase targets.[6]
-
Antimicrobial Activity: Urea derivatives have also been explored as antimicrobial agents.[7] The hydrogen bonding capacity of the urea group can facilitate interactions with essential enzymes in bacteria or fungi.
Caption: Potential drug discovery applications of the (5-Amino-2-methoxyphenyl)urea scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(5-Amino-2-methoxyphenyl)urea represents an intriguing, yet underexplored, chemical entity. This technical guide has outlined its predicted properties, a plausible synthetic route, and key characterization techniques. The structural motifs present in this molecule suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
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